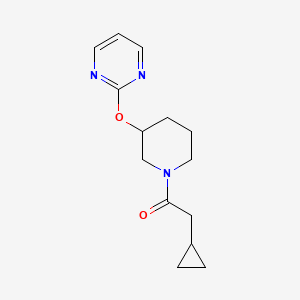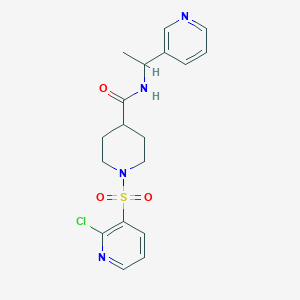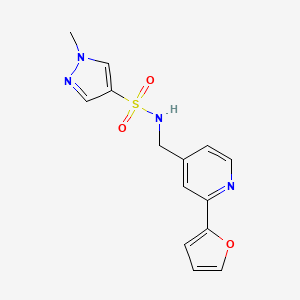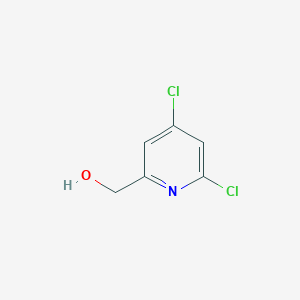![molecular formula C12H17NO2 B2423523 N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide CAS No. 2411292-37-8](/img/structure/B2423523.png)
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide, also known as OPB-9195, is a chemical compound that has shown potential in scientific research applications. This molecule is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the breakdown of certain hormones and neuropeptides in the body. In
Wissenschaftliche Forschungsanwendungen
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has been studied for its potential use in the treatment of various diseases, including diabetes, obesity, and cancer. In diabetes, N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In obesity, N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has been shown to reduce body weight gain and improve lipid metabolism. In cancer, N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has been shown to inhibit tumor growth and metastasis.
Wirkmechanismus
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide works by inhibiting the enzyme DPP-IV, which is involved in the breakdown of hormones and neuropeptides such as glucagon-like peptide-1 (GLP-1) and neuropeptide Y (NPY). By inhibiting DPP-IV, N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide increases the levels of GLP-1 and NPY in the body, which can have various effects on metabolism, appetite, and other physiological processes.
Biochemical and Physiological Effects:
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has been shown to have various biochemical and physiological effects, including:
- Increased levels of GLP-1 and NPY
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight gain and improved lipid metabolism
- Inhibition of tumor growth and metastasis
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide has several advantages for lab experiments, including its potency and specificity as a DPP-IV inhibitor, as well as its potential for use in various disease models. However, there are also limitations to its use, such as the need for careful dosing and monitoring of potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide, including:
- Further investigation of its potential use in the treatment of diabetes, obesity, and cancer
- Development of new formulations and delivery methods for improved efficacy and safety
- Exploration of its effects on other physiological processes and disease models
- Investigation of potential side effects and long-term safety in humans
In conclusion, N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide is a promising chemical compound with potential applications in scientific research for the treatment of various diseases. Its mechanism of action as a DPP-IV inhibitor has been shown to have various biochemical and physiological effects, and there are several future directions for research on its potential use and safety.
Synthesemethoden
The synthesis method of N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide involves several steps, including the reaction of 4-bromobutyne with 2,2-dimethyl-1,3-dioxolane, followed by the reaction of the resulting compound with propargylamine. This is then followed by the reaction of the resulting compound with 2-bromoacetic acid, and finally with ammonia to produce N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide.
Eigenschaften
IUPAC Name |
N-[2-(oxan-4-yl)prop-2-enyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-12(14)13-9-10(2)11-5-7-15-8-6-11/h11H,2,5-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQZOCGPXHZGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(=C)C1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Oxan-4-yl)prop-2-enyl]but-2-ynamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(benzo[d]isoxazol-3-yl)-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B2423451.png)


![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2423454.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[ethyl(phenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2423458.png)

![N-(3-cyanophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2423462.png)
![6-(2-Ethoxyphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2423463.png)